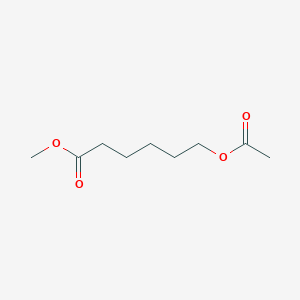

Methyl 6-Acetoxyhexanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds akin to Methyl 6-Acetoxyhexanoate often involves multistep processes. For example, the synthesis of ethyl 6-acetoxyhexanoate involves a two-step procedure starting with inexpensive e-caprolactone. Initially, an acid-catalyzed transesterification of the lactone forms ethyl 6-hydroxyhexanoate. This intermediate is then converted to the desired compound via acetylation under mildly basic conditions, yielding good product yield. These procedures are indicative of the methods that can be adapted for the synthesis of this compound, emphasizing the importance of ester formation and modification steps in its synthesis pathway (McCullagh & Hirakis, 2017).

Molecular Structure Analysis

While specific studies directly addressing this compound's molecular structure are scarce, insights can be drawn from related compounds. The characterization of synthetic products often employs techniques such as 1H NMR spectroscopy, IR spectroscopy, gas chromatography, thin layer chromatography, and comparison to commercial samples. These methodologies provide comprehensive details on molecular structures, showcasing the functional groups, stereochemistry, and overall molecular architecture critical for understanding this compound's chemical behavior and properties.

Chemical Reactions and Properties

Chemical reactions involving this compound or its analogs can include esterification, acetylation, and transesterification. The compound's reactivity is highlighted through its interactions with various reagents and conditions, leading to the formation of diverse products with unique properties. For instance, ozonolytic cleavage of cyclohexene can produce terminally differentiated products, showcasing the compound's potential for chemical transformations (Claus & Schreiber, 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis of Conjugated Octadecadienoates : Gunstone and Said (1971) found that Methyl 12-mesyloxyoleate, closely related to Methyl 6-Acetoxyhexanoate, can be converted into conjugated octadecadienoates under specific conditions, providing high yields (Gunstone & Said, 1971).

Role in Chemical Synthesis and Drug Development : Markowska et al. (2021) highlighted the importance of 6-aminohexanoic acid in chemical synthesis, polyamide synthetic fibers, and biologically active structures, including applications in antifibrinolytic drugs, peptide modification, and linkers, reflecting the potential applications of this compound in similar domains (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Applications in Oxidation Processes : Liu and Vederas (1996) developed a novel method using 6-(methylsulfinyl)hexanoic acid for converting alcohols to aldehydes or ketones, suggesting possible applications of this compound in similar oxidation processes (Liu & Vederas, 1996).

Development of Biodegradable Packaging Materials : Tezuka et al. (1990) demonstrated the use of acetylated cellulose ethers, related to this compound, in determining the distribution of methyl and oligo(oxyalkylene) substituent groups, aiding in the development of new materials for biodegradable packaging (Tezuka, Imai, Oshima, & Chiba, 1990).

Fragrance Production : McCullagh and Hirakis (2017) synthesized ethyl 6-acetoxyhexanoate, which produces a raspberry-like fragrance, suggesting this compound could have applications in fragrance industry (McCullagh & Hirakis, 2017).

Metabolic Studies and Drug Synthesis : Various studies have explored the metabolic pathways and therapeutic applications of compounds structurally similar to this compound, suggesting potential for pharmaceutical and biochemical research applications (Claus & Schreiber, 2003), (Marotta, Pagani, Righi, & Rosini, 1994), (Kleber, Galloway, & Rodda, 1977).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 6-acetyloxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-8(10)13-7-5-3-4-6-9(11)12-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIRVMDIUPRJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433617 | |

| Record name | Methyl 6-Acetoxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104954-58-7 | |

| Record name | Methyl 6-Acetoxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

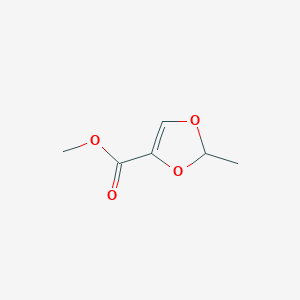

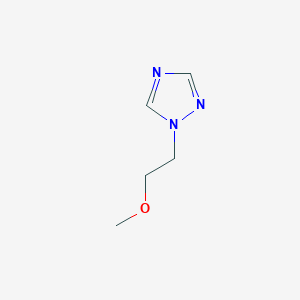

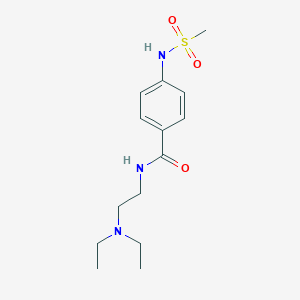

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)

![2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)](/img/structure/B12873.png)